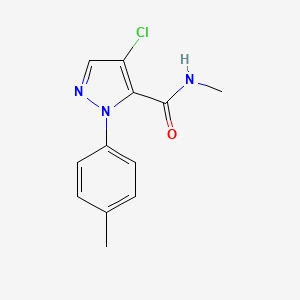

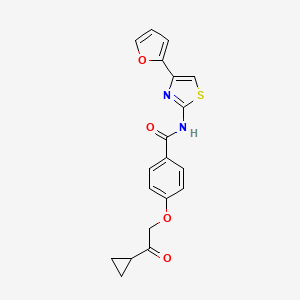

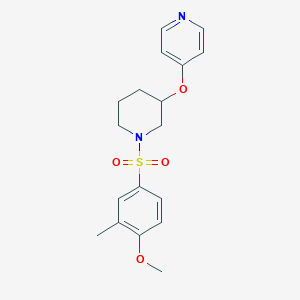

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CMPP) is a synthetic compound with a variety of biological and physiological effects. It is a member of the pyrazole family of compounds, which are found in nature and have been studied for their medicinal properties. CMPP has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Applications De Recherche Scientifique

Synthesis and Applications in Medicinal Chemistry

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, belonging to the pyrazole class, plays a significant role in medicinal chemistry due to its pharmacophore properties. Pyrazoles are known for their extensive use as synthons in organic synthesis. Their derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The pyrazole moiety's success, particularly in the COX-2 inhibitor, has emphasized its importance in medicinal chemistry. The synthesis typically involves condensation followed by cyclization or Multicomponent Reactions (MCR), either in a step-wise manner or in one pot, under various conditions. Common reagents include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. The resulting heterocyclic appended pyrazoles are obtained in potential yields under simple reaction conditions or microwave irradiation. These protocols provide strategies to annelate different heterocyclic nuclei with bioactive pyrazoles, thereby extending the categories of heterocyclic systems. This aids in designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Pyrazole Derivatives and Antitumor Activity

Pyrazole derivatives, specifically imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have shown significant antitumor activity. These structures are not only intriguing for the development of new antitumor drugs but also for synthesizing compounds with various biological properties. Certain active compounds have even progressed through preclinical testing stages, highlighting the potential of these derivatives in cancer treatment and other biological applications (Iradyan et al., 2009).

Pyrazole Heterocycles as a Privileged Scaffold in Synthesis

The compound class that includes 4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is valued as a building block for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives underlines their significance in the synthesis of heterocycles and dyes. The mild reaction conditions offered by the reactivity of DCNP enable the generation of versatile cynomethylene dyes from a wide range of precursors, indicating a promising area for future transformative chemical reactions (Gomaa & Ali, 2020).

Propriétés

IUPAC Name |

4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBGBDXUTAKEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

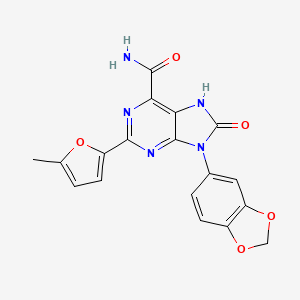

![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)

![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)